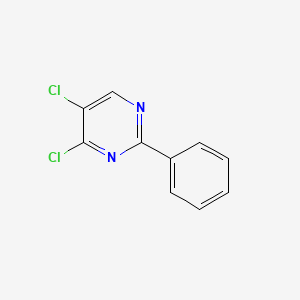![molecular formula C15H19F3N4O3 B12075491 (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)
(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-{1-[3-(吗啉-4-基)-5-(三氟甲基)吡啶-2-基]亚乙基}氨基 N,N-二甲基氨基甲酸酯是一种复杂的有机化合物,具有三氟甲基、吗啉环和吡啶环。
准备方法
合成路线和反应条件
(Z)-{1-[3-(吗啉-4-基)-5-(三氟甲基)吡啶-2-基]亚乙基}氨基 N,N-二甲基氨基甲酸酯的合成通常涉及多步有机反应。一种常见的方法包括以下步骤:
吡啶中间体的形成: 第一步涉及合成在 5 位具有三氟甲基和在 3 位具有吗啉取代基的吡啶环。这可以通过亲核芳香取代反应实现。
亚乙基中间体的形成: 下一步涉及形成亚乙基,可以通过与适当的醛或酮发生缩合反应引入。
氨基甲酸酯的形成: 最后一步涉及在碱性条件下将亚乙基中间体与 N,N-二甲基氨基甲酰氯反应,形成所需的氨基甲酸酯。
工业生产方法
该化合物的工业生产很可能涉及对上述合成路线的优化,以最大限度地提高收率和纯度。这可能包括使用连续流反应器来提高反应效率和可扩展性。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,尤其是在吗啉环上,导致形成 N-氧化物衍生物。
还原: 还原反应可以针对吡啶环或亚乙基,可能导致形成还原的吡啶或乙基。
常用试剂和条件
氧化剂: 过氧化氢,间氯过氧苯甲酸 (mCPBA)。
还原剂: 硼氢化钠 (NaBH4),氢化铝锂 (LiAlH4)。
取代试剂: 卤化物,亲核试剂如胺或硫醇。
主要产物
氧化: N-氧化物衍生物。
还原: 还原的吡啶或乙基。
取代: 取决于所用亲核试剂的各种取代衍生物。
科学研究应用
化学
在化学中,该化合物用作合成更复杂分子的构建块。其独特的结构允许探索新的化学反应和开发新的合成方法。
生物学
在生物学研究中,该化合物可用作探针来研究酶相互作用,特别是那些涉及氨基甲酸酯基团的相互作用。其三氟甲基也可用于研究氟取代对生物活性的影响。
医学
在药物化学中,(Z)-{1-[3-(吗啉-4-基)-5-(三氟甲基)吡啶-2-基]亚乙基}氨基 N,N-二甲基氨基甲酸酯正在探索其作为候选药物的潜力。其结构表明其可能具有作为酶抑制剂或受体调节剂的活性。
工业
在工业领域,该化合物可用于开发新材料,例如聚合物或涂料,因为它具有独特的化学性质。
作用机制
该化合物发挥作用的机制涉及与特定分子靶标的相互作用。氨基甲酸酯基团可以与酶活性位点的残基形成共价键,导致抑制。三氟甲基可以通过疏水相互作用和电子效应增强结合亲和力。吗啉环可以与极性残基相互作用,进一步稳定化合物-酶复合物。
相似化合物的比较
类似化合物
(Z)-{1-[3-(吗啉-4-基)-5-(三氟甲基)吡啶-2-基]亚乙基}氨基 N,N-二甲基氨基甲酸酯: 由于其官能团的特定组合而独一无二。
(Z)-{1-[3-(吗啉-4-基)-5-(三氟甲基)吡啶-2-基]亚乙基}氨基 N,N-二乙基氨基甲酸酯: 类似结构,但具有二乙基氨基甲酸酯而不是二甲基氨基甲酸酯。
(Z)-{1-[3-(吗啉-4-基)-5-(三氟甲基)吡啶-2-基]亚乙基}氨基 N,N-二甲基硫代氨基甲酸酯: 类似结构,但具有硫代氨基甲酸酯基团。
独特性
(Z)-{1-[3-(吗啉-4-基)-5-(三氟甲基)吡啶-2-基]亚乙基}氨基 N,N-二甲基氨基甲酸酯的独特性在于其三氟甲基、吗啉环和氨基甲酸酯基团的特定组合,这些组合共同赋予其独特的化学和生物学性质。
这份详细概述全面介绍了 (Z)-{1-[3-(吗啉-4-基)-5-(三氟甲基)吡啶-2-基]亚乙基}氨基 N,N-二甲基氨基甲酸酯,涵盖了其合成、反应、应用、作用机制以及与类似化合物的比较
属性
分子式 |
C15H19F3N4O3 |
|---|---|
分子量 |
360.33 g/mol |
IUPAC 名称 |
[(E)-1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] N,N-dimethylcarbamate |
InChI |
InChI=1S/C15H19F3N4O3/c1-10(20-25-14(23)21(2)3)13-12(22-4-6-24-7-5-22)8-11(9-19-13)15(16,17)18/h8-9H,4-7H2,1-3H3/b20-10+ |
InChI 键 |
WHJXDKRNZWWSSU-KEBDBYFISA-N |
手性 SMILES |
C/C(=N\OC(=O)N(C)C)/C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2 |
规范 SMILES |
CC(=NOC(=O)N(C)C)C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


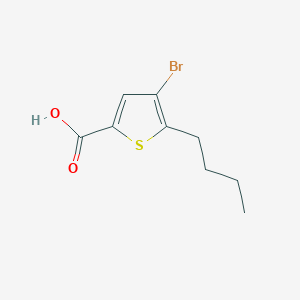
![3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12075422.png)
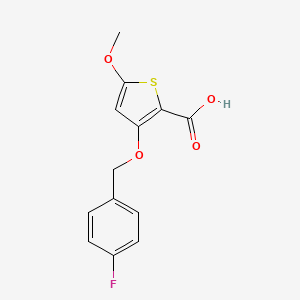

![3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12075426.png)
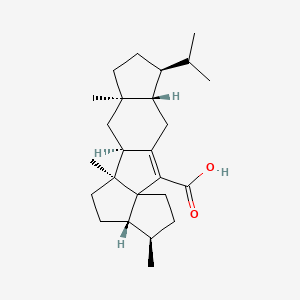

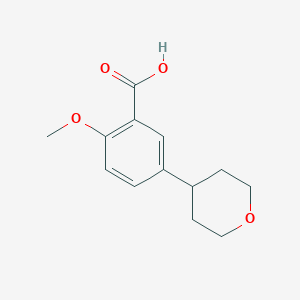
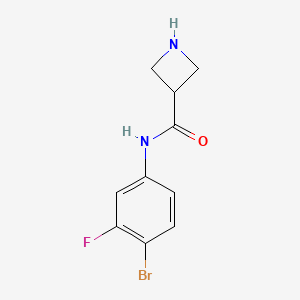
![Ethyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B12075467.png)

